molecular formula C11H18BNO2S B2954585 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine CAS No. 2377311-39-0

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine

Cat. No.: B2954585
CAS No.: 2377311-39-0
M. Wt: 239.14
InChI Key: VLUVVVWTGJCKHN-UHFFFAOYSA-N
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Description

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: is a chemical compound that features a thiophene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and an amine group

Scientific Research Applications

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and materials.

  • Biology: : The compound can be used in the development of bioactive molecules and probes for biological studies.

  • Industry: : The compound can be used in the production of advanced materials, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include being highly flammable and generating flammable/explosive gas when in contact with water . Precautions include avoiding contact with water, grounding/bonding the container, handling under an inert atmosphere, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, taking precautionary measures against static discharge, using explosion-proof electrical/ventilating/lighting equipment, using non-sparking tools, wearing protective gloves/eye protection/face protection, and in case of fire, using dry sand, dry chemical or alcohol-resistant foam to extinguish .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine typically involves the following steps:

  • Borylation Reaction: : The thiophene ring is first subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

  • Amination Reaction: : The resulting boronic acid derivative is then converted to the amine group through an amination reaction, often using ammonia or an amine source under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the boronic acid group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Formation of thiophene-2-carboxylic acid derivatives.

  • Reduction: : Formation of boronic acid derivatives.

  • Substitution: : Formation of various substituted thiophenes and boronic acid derivatives.

Comparison with Similar Compounds

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: can be compared with other similar compounds, such as:

  • Boronic acids: : These compounds also contain boronic acid groups but lack the thiophene ring.

  • Thiophene derivatives: : These compounds have thiophene rings but lack the boronic acid group.

  • Amine derivatives: : These compounds contain amine groups but lack the boronic acid and thiophene ring.

The uniqueness of This compound lies in its combination of the boronic acid group and the thiophene ring, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUVVVWTGJCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377311-39-0
Record name [5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
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